

Application Notes and Protocols for High-Purity (>99.0%) (1-Ethylpropyl)benzene

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Compound of Interest

Compound Name: (1-Ethylpropyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity (>99.0%) **(1-Ethylpropyl)benzene**, also known as 3-Phenylpentane, in research and development settings.

Physicochemical and Toxicological Data

(1-Ethylpropyl)benzene is a non-polar aromatic hydrocarbon solvent. Its physical and chemical properties make it suitable for various applications in organic synthesis and as a specialty solvent. Below is a summary of its key properties.

Property	Value	Reference
Chemical Name	(1-Ethylpropyl)benzene; 3-Phenylpentane	
CAS Number	1196-58-3	
Molecular Formula	C ₁₁ H ₁₆	
Molecular Weight	148.25 g/mol	
Appearance	Colorless to light yellow clear liquid	[1]
Purity (GC)	>99.0%	[1]
Boiling Point	191 °C	[2]
Melting Point	-44.72 °C (estimate)	[2]
Density	0.86 g/cm ³	[2]
Refractive Index	1.4870-1.4890	[2]
Solubility	Insoluble in water; soluble in common organic solvents	
GHS Classification	Acute Toxicity, Oral (Category 4)	[3]
Hazard Statement	H302: Harmful if swallowed	[3]

Application Notes

High-Purity Non-Polar Solvent in Organic Synthesis

Due to its aromatic nature and alkyl side chains, **(1-Ethylpropyl)benzene** is an effective non-polar solvent. Its high boiling point makes it suitable for reactions requiring elevated temperatures. High-purity grades (>99.0%) are essential in research applications where solvent impurities could interfere with sensitive catalytic systems or lead to the formation of unwanted byproducts.

Potential Applications:

- Grignard Reactions: As an alternative to diethyl ether or THF in specific cases where a higher boiling point is required to initiate or sustain the reaction.
- Friedel-Crafts Reactions: Can serve as a solvent for Friedel-Crafts alkylations and acylations, particularly when the reactants themselves are solids.
- Polymer Chemistry: As a solvent for the polymerization of non-polar monomers or for the characterization of polymers.
- Physical Organic Chemistry: In studies of solvent effects on reaction mechanisms and kinetics, where a non-polar, non-coordinating solvent is required.

Intermediate in Organic and Medicinal Chemistry

While not a widely documented precursor, the structure of **(1-Ethylpropyl)benzene** allows for its use as a starting material in multi-step syntheses. The benzene ring can be functionalized through electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), and the alkyl side chains can potentially be oxidized or otherwise modified.

Potential Synthetic Utility:

- Synthesis of Substituted Aromatics: The phenyl ring can be derivatized to introduce functional groups at the ortho, meta, and para positions, leading to precursors for more complex molecules.
- Fragment-Based Drug Discovery: As a non-polar fragment for building larger molecules with potential biological activity. There is limited evidence of its direct use in the synthesis of pharmacologically active compounds, but related structures are of interest. For instance, derivatives of 3-phenylpentane have been explored in the synthesis of bis-amidines with antibiotic-potentiating activity and as components of farnesyltransferase inhibitors.^{[4][5]}

Experimental Protocols

General Protocol for a High-Temperature Organic Reaction Using **(1-Ethylpropyl)benzene** as a Solvent

This protocol describes a general setup for a reaction requiring a high-boiling, non-polar solvent.

Materials:

- High-purity (>99.0%) **(1-Ethylpropyl)benzene**
- Reactant A
- Reagent B
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Inert gas supply (e.g., nitrogen or argon)
- Standard glassware for workup and purification

Procedure:

- Setup: Assemble the reaction apparatus (round-bottom flask with a stir bar, reflux condenser) and ensure all glassware is dry.
- Inert Atmosphere: Purge the system with an inert gas.
- Addition of Reactants: To the flask, add Reactant A, followed by **(1-Ethylpropyl)benzene** as the solvent.
- Heating: Begin stirring and gently heat the mixture to the desired reaction temperature (up to 190 °C).
- Addition of Reagent: Slowly add Reagent B to the reaction mixture.

- **Reaction Monitoring:** Maintain the temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary, and perform an aqueous workup to remove any water-soluble components.
- **Purification:** Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO_4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol for Purity Assessment of (1-Ethylpropyl)benzene by GC-MS

This protocol outlines the steps to verify the purity of **(1-Ethylpropyl)benzene**.

Materials and Equipment:

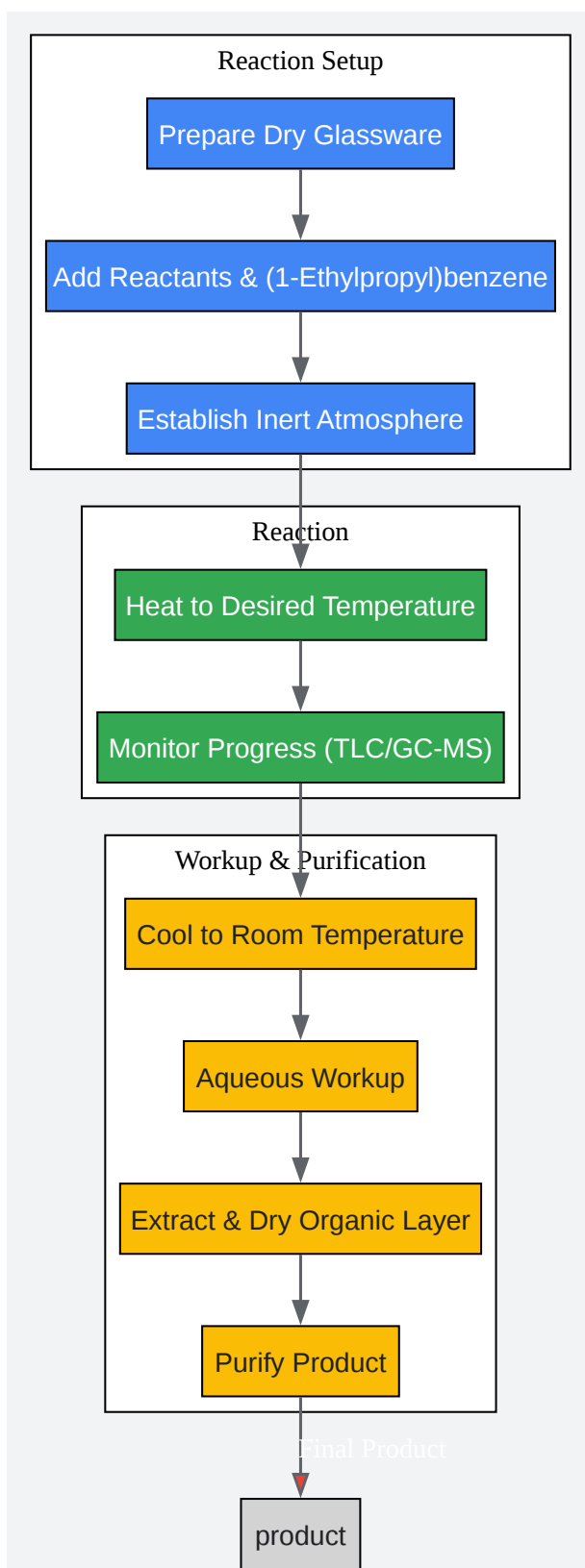
- **(1-Ethylpropyl)benzene** sample
- High-purity solvent for dilution (e.g., hexane or dichloromethane)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., non-polar, like DB-1 or equivalent)
- Vials for sample preparation

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the **(1-Ethylpropyl)benzene** sample (e.g., 1 μL in 1 mL of hexane).
- **GC-MS Method Setup:**
 - **Injector Temperature:** 250 $^{\circ}\text{C}$

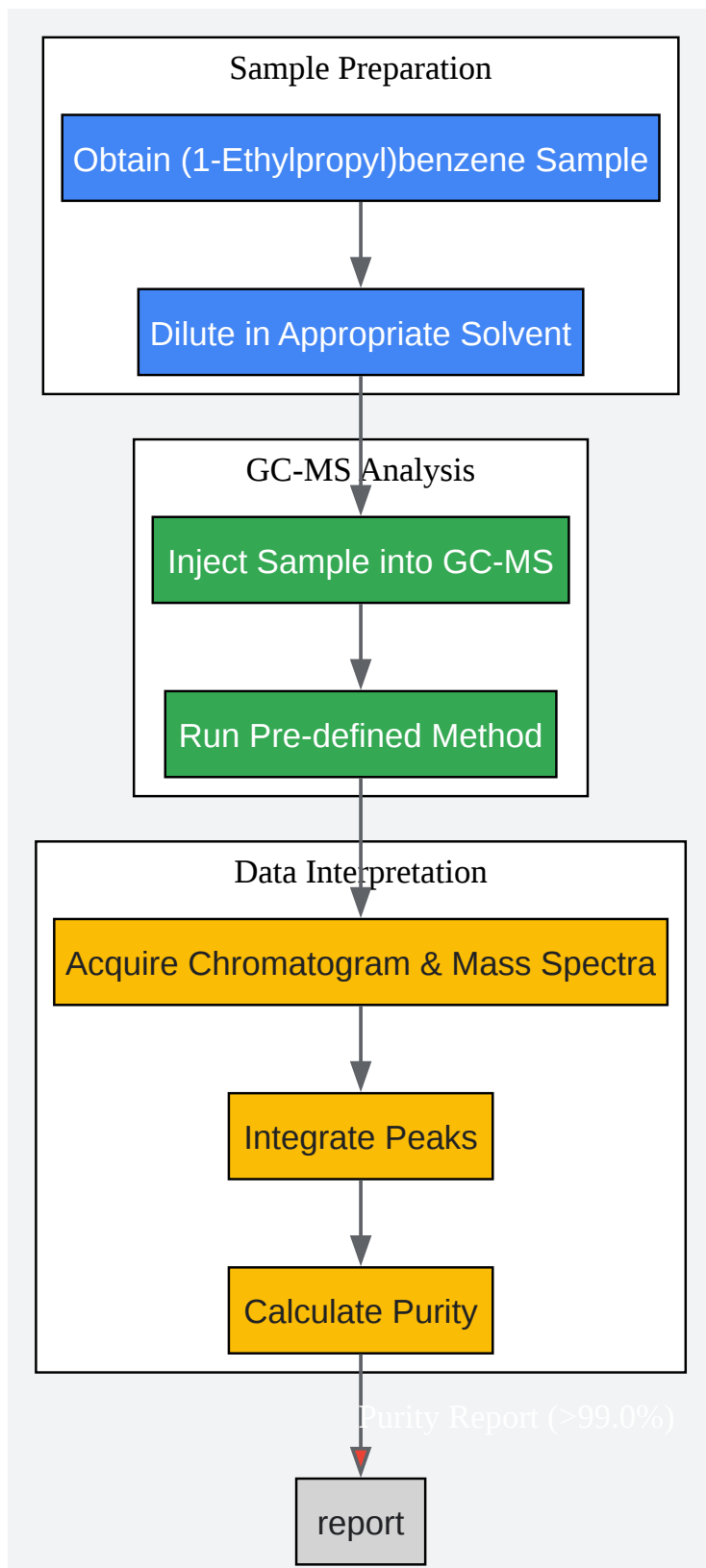
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Scan range of m/z 40-300.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
- Data Analysis:
 - Identify the peak corresponding to **(1-Ethylpropyl)benzene** based on its retention time and mass spectrum.
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by dividing the peak area of **(1-Ethylpropyl)benzene** by the total peak area of all components and multiplying by 100%.

Visualizations



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Caption: General workflow for an organic synthesis using **(1-Ethylpropyl)benzene** as a solvent.



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Caption: Quality control workflow for purity assessment of **(1-Ethylpropyl)benzene** by GC-MS.

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